molecular formula C28H33FN4O6S B1193423 PF-68742

PF-68742

Cat. No.: B1193423
M. Wt: 572.6524
InChI Key: OTEHECMHSUBJCW-TUXUZCGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-68742 is a low-molecular-weight (573 Da) benzene sulfonamide inhibitor of HIV-1 entry, identified through high-throughput screening for compounds blocking envelope glycoprotein (Env)-mediated fusion . It exhibits broad-spectrum activity against both CCR5- (R5) and CXCR4- (X4) tropic HIV-1 strains, with 50% effective concentrations (EC₅₀) ranging from ~0.1 to 1 μM in cell-cell fusion and antiviral assays . Mechanistically, this compound targets gp41, specifically interacting with residues near the fusion peptide (FP) and disulfide loop (DSL) regions . Resistance mutations, such as G514R in the FP, reduce viral infectivity by ~90% in the absence of the inhibitor but partially restore infectivity in its presence, suggesting that resistance arises from altered Env conformational dynamics rather than impaired inhibitor binding .

Properties

Molecular Formula

C28H33FN4O6S

Molecular Weight

572.6524

IUPAC Name

N-((8aS)-1,4-Dioxo-2-(3-(2-oxopyrrolidin-1-yl)propyl)octahydropyrrolo[1,2-a]pyrazin-7-yl)-3-fluoro-N-(2-phenoxyethyl)benzenesulfonamide

InChI

InChI=1S/C28H33FN4O6S/c29-21-7-4-10-24(17-21)40(37,38)33(15-16-39-23-8-2-1-3-9-23)22-18-25-28(36)31(20-27(35)32(25)19-22)14-6-13-30-12-5-11-26(30)34/h1-4,7-10,17,22,25H,5-6,11-16,18-20H2/t22?,25-/m0/s1

InChI Key

OTEHECMHSUBJCW-TUXUZCGSSA-N

SMILES

O=S(C1=CC=CC(F)=C1)(N(C(C2)C[C@@](N2C3=O)([H])C(N(CCCN4C(CCC4)=O)C3)=O)CCOC5=CC=CC=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-68742;  PF 68742;  PF68742

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Parameters of PF-68742 and Comparable Inhibitors
Compound Target Molecular Weight EC₅₀ (μM) Resistance Mutations Mechanism Insights
This compound gp41 FP/DSL 573 0.1–1 G514R (FP), DSL mutations Alters Env conformation
RPR103611 gp41 ~500* ~1–10 FP mutations Binds gp41 FP region
IC9564 gp120 V3 ~500* N/A G237R, R252K (gp120) Binds V3 domain, alters Env
T20 (Enfuvirtide) gp41 HR1 4,492 0.001–0.1 HR1 mutations (e.g., G36D) Blocks HR1-HR2 interaction
Furan12l gp41 pocket ~400* 0.001–0.01 Unknown Dual mechanism: fusion inhibition and enhanced infectivity
Indole14g gp41 pocket ~450* 0.01–0.1 Unknown Competes with HR2 peptides
Compound 11 gp41 pocket ~400* 0.1–1 Unknown Binds via hydrogen bonds and hydrophobic interactions

*Estimated molecular weights based on structural analogs.

Key Insights :
  • RPR103611: A structurally related gp41 inhibitor with μM-level activity.
  • IC9564 : A stereoisomer of RPR103611 targeting gp120’s V3 domain, selecting resistance mutations in gp120 (G237R, R252K) rather than gp41 . This contrasts with this compound’s gp41-specific mechanism.
  • T20: A peptide-based HR2 inhibitor with sub-nanomolar potency. Resistance arises from HR1 mutations (e.g., G36D), whereas this compound resistance involves FP/DSL mutations, highlighting distinct binding sites .
  • Small-Molecule Pocket Binders (Furan12l, Indole14g, Compound 11) : These inhibitors occupy the gp41 hydrophobic pocket, disrupting fusion-core formation. This compound shares this pocket-targeting mechanism but differs in resistance profiles and structural features (e.g., sulfonamide vs. furan/indole scaffolds) .

Resistance Profiles and Mechanistic Divergence

Table 2: Resistance Mutations and Phenotypic Effects
Compound Resistance Mutations Impact on Infectivity Cross-Resistance with this compound
This compound G514R (FP), DSL mutations ↓ 90% infectivity N/A
RPR103611 FP mutations Variable No
IC9564 gp120 mutations Alters Env conformations No
T20 HR1 mutations High resistance No (G514R increases T20 sensitivity )
  • G514R Mutation: Unique to this compound, this mutation reduces baseline infectivity but allows partial recovery in the inhibitor’s presence, suggesting this compound-bound Env adopts a semi-functional conformation .
  • Cross-Mechanistic Synergy : The G514R mutation increases T20 sensitivity by 10-fold, implying this compound resistance destabilizes Env’s pre-fusion state, exposing T20’s HR1 target site .

Binding Mode and Structural Comparisons

This compound’s benzene sulfonamide scaffold engages gp41 through:

Hydrogen bonding : Carboxylate groups interact with Ser640' and Lys574 in the hydrophobic pocket .

Hydrophobic interactions : Aryl groups project into the cavity, similar to Indole14g and Compound 11 .

In contrast, IC9564 binds gp120’s V3 domain, while RPR103611 lacks the sulfonamide group critical for this compound’s activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-68742
Reactant of Route 2
PF-68742

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